4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a hydroxy group at the 4-position and a phenyl group at the 3-position further defines its structure. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to prepare various substituted pyrrolopyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and iodine can be used under acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-3-phenyl-1H-pyrrolo[2,3-b]pyridine.
Reduction: Formation of 4-hydroxy-3-phenyl-1,2-dihydro-1H-pyrrolo[2,3-b]pyridine.
Substitution: Formation of halogenated derivatives at the 3-position.
Scientific Research Applications
4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound’s low molecular weight and specific binding affinity make it an attractive lead compound for further optimization.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position and nature of substituents.
1H-Pyrrolo[3,4-c]pyridines: Another class of heterocyclic compounds with a different ring fusion pattern.
Uniqueness
4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy and phenyl groups contribute to its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C13H10N2O/c16-11-6-7-14-13-12(11)10(8-15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16) |
InChI Key |
GLKGSHLUVJXEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C(=O)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.